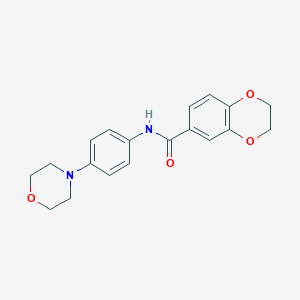

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Morpholine is a common moiety in many pharmaceuticals and its derivatives have been studied for various therapeutic applications . The benzodioxine group is a cyclic ether and is also found in a variety of bioactive compounds. The carboxamide group is a functional group that consists of a carbonyl (C=O) and amine (NH2), which is often involved in protein interactions.

Wissenschaftliche Forschungsanwendungen

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have a wide range of scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage in animal models of neurodegenerative diseases.

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes likeDihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

It’s believed to metabolize mainly byhydroxylation of the phenyl ring in the N-phenylmorpholine moiety following the arene hydroxylation mechanism .

Biochemical Pathways

It’s suggested that the metabolism of similar compounds is mediated byCYP3A4 Cytochrome , which is involved in the oxidation of organic substances .

Pharmacokinetics

Similar compounds are known to undergo metabolism mainly byhydroxylation of the phenyl ring .

Result of Action

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action and biochemical and physiological effects, making it a well-characterized compound for research purposes. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, it may have off-target effects that could complicate experimental results.

Zukünftige Richtungen

There are several future directions for research on N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Another area of interest is its potential as a neuroprotective agent. Additional studies are needed to determine its effectiveness in animal models of neurodegenerative diseases. Additionally, further research is needed to identify any off-target effects of this compound and to optimize its use in lab experiments.

Conclusion:

In conclusion, this compound is a small molecule inhibitor that has shown great potential in scientific research applications. Its mechanism of action involves the inhibition of Hsp70, and it has been extensively studied for its biochemical and physiological effects. While it has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential. Overall, this compound is a promising compound that could have significant implications for the treatment of cancer, inflammation, and neurodegenerative diseases.

Synthesemethoden

The synthesis of N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multistep process that includes the formation of the 2,3-dihydro-1,4-benzodioxine ring and the attachment of the morpholine and carboxamide groups. The synthesis method has been optimized to produce high yields of the compound with high purity. This has enabled researchers to obtain large quantities of this compound for their experiments.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) by human renal microsomes and recombinant CYP4A11 and 4F2, 4F3A, and 4F3B enzymes . This inhibition is significant as 20-HETE is involved in various physiological processes, including the regulation of blood pressure and kidney function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce infarct volume in ischemic stroke models by inhibiting the synthesis of 20-HETE, which is known to contribute to cerebral vasospasm . This indicates its potential therapeutic application in treating stroke and other related conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of cytochrome P450 enzymes, particularly CYP4A11 and CYP4F2, by binding to their active sites . This inhibition prevents the conversion of arachidonic acid to 20-HETE, thereby modulating various physiological processes. Additionally, it has been shown to interact with other proteins and enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions and continues to inhibit 20-HETE synthesis over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits 20-HETE synthesis without causing significant adverse effects . At higher doses, it may lead to toxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism involves hydroxylation and other modifications that influence its bioavailability and activity. Understanding these metabolic pathways is essential for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. It is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . This distribution pattern influences its therapeutic effects and potential side effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.

Eigenschaften

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c22-19(14-1-6-17-18(13-14)25-12-11-24-17)20-15-2-4-16(5-3-15)21-7-9-23-10-8-21/h1-6,13H,7-12H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCUXVBOQQJFPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B509131.png)

![4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B509146.png)

![{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-5-ethylthiophen-3-yl}(morpholin-4-yl)methanone](/img/structure/B509149.png)

![N-[3-chloro-4-(piperidin-1-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B509155.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B509159.png)

![3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B509167.png)

![2-{[3-bromo-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]sulfanyl}aniline](/img/structure/B509168.png)

![2-[(2-aminophenyl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B509171.png)

![4-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}morpholine](/img/structure/B509172.png)